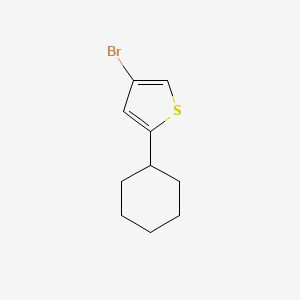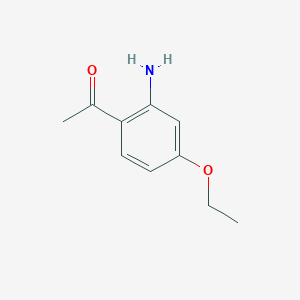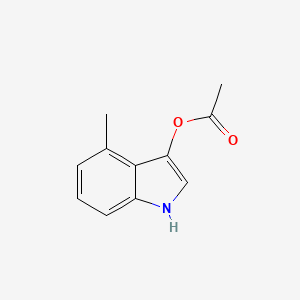
1-(4-Methylpyrrolidin-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpyrrolidin-3-yl)ethan-1-one is a chemical compound with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group at the 4-position and an ethanone group at the 1-position. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(4-Methylpyrrolidin-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpyrrolidine with ethanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher production rates. These methods often employ catalysts to enhance the reaction efficiency and reduce the formation of by-products.
Análisis De Reacciones Químicas
1-(4-Methylpyrrolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethanone group, where nucleophiles such as amines or thiols replace the ethanone group to form new compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -10°C to 80°C, depending on the specific reaction .
Aplicaciones Científicas De Investigación
1-(4-Methylpyrrolidin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylpyrrolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes by altering the activity of key proteins or signaling molecules .
Comparación Con Compuestos Similares
1-(4-Methylpyrrolidin-3-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one: This compound has a similar structure but includes a piperazine ring, which may confer different chemical and biological properties.
1-(4-Methylpyrrolidin-3-yl)propan-1-one: This compound has a propanone group instead of an ethanone group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which makes it a valuable intermediate in various chemical syntheses and research applications.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
1-(4-methylpyrrolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H13NO/c1-5-3-8-4-7(5)6(2)9/h5,7-8H,3-4H2,1-2H3 |
Clave InChI |
QWGRUOJDVMRHFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCC1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine](/img/structure/B13217634.png)


![Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13217640.png)

![6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13217646.png)
![N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13217647.png)

![N-[1-(3-bromophenyl)ethyl]cyclopropanamine](/img/structure/B13217661.png)
![4-[(Cyclohexylsulfanyl)methyl]piperidine](/img/structure/B13217662.png)
![3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13217673.png)
![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane](/img/structure/B13217686.png)


